(2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
The compound “(2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide” is a chromene-based heterocyclic derivative featuring a thiazole carboxamide moiety and a 2,4-difluorophenylimino substituent. The Z-configuration of the imino group and the electron-withdrawing difluorophenyl substituent likely enhance its stability and modulate electronic interactions with biological targets. The thiazole ring contributes to π-stacking and hydrogen-bonding capabilities, which are critical for binding to enzymes or receptors .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3O2S/c20-12-5-6-15(14(21)10-12)23-18-13(17(25)24-19-22-7-8-27-19)9-11-3-1-2-4-16(11)26-18/h1-10H,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOGASWRCKPGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)F)F)O2)C(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula of the compound is CHFNOS, with a molecular weight of 342.34 g/mol. The structure features a chromene core substituted with a difluorophenyl imine and a thiazole moiety, contributing to its unique biological profile.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, thiosemicarbazones derived from related structures have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM .
Antidiabetic Potential
Research has highlighted the potential of chromene derivatives as DPP-4 inhibitors, which are crucial in managing type 2 diabetes. A related compound demonstrated an IC50 value of approximately 2.0 nM for DPP-4 inhibition, indicating strong pharmacological activity comparable to established antidiabetic agents . This suggests that this compound may also exhibit similar effects.
Anti-inflammatory Effects
Compounds within the chromene class have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as DPP-4.
- Antioxidant Activity : Chromenes are known for their antioxidant properties, which can protect cells from oxidative stress.
- Receptor Modulation : Interaction with specific receptors involved in inflammation and glucose metabolism may enhance its therapeutic effects.
Study on Antimicrobial Efficacy
A study conducted on thiosemicarbazones derived from chromene analogs demonstrated their efficacy against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited strong inhibitory activity with MIC values as low as 0.78 μM .
DPP-4 Inhibition Study
In a pharmacological assessment involving DPP-4 inhibitors, a derivative similar to this compound was shown to provide over 80% inhibition at a dosage of 3 mg/kg within 24 hours . This highlights the compound's potential in diabetes management.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of chromene derivatives. Specifically, compounds with similar structures to (2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide have shown promising cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and exhibit antiproliferative effects against leukemia and breast cancer cells .
Table 1: Anticancer Activity of Chromene Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Chromone A | Breast Cancer | Induces apoptosis | |
| Chromone B | Lung Cancer | Cell cycle arrest | |
| Chromone C | Colon Cancer | Inhibition of proliferation |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, derivatives of chromenes have been identified as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Studies show that certain analogs exhibit significant DPP-IV inhibitory activity, making them potential candidates for antidiabetic therapies .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Chromene Core : This is achieved through a cyclization reaction involving appropriate phenolic and carbonyl precursors.
- Introduction of the Thiazole Moiety : Thiazole can be introduced via condensation reactions with thioamides or thiazole derivatives.
- Final Modifications : The difluorophenyl group is incorporated through nucleophilic substitution or coupling reactions.
Table 2: Synthetic Pathways for Chromene Derivatives
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Chromene Formation | Cyclization | Phenolic compounds, aldehydes |
| Thiazole Introduction | Condensation | Thioamide derivatives |
| Final Modifications | Nucleophilic substitution | Fluorinated aryl halides |
Case Study 1: Anticancer Activity Evaluation
A study focused on the evaluation of various chromene derivatives, including this compound, demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: DPP-IV Inhibition
Another investigation assessed the DPP-IV inhibitory effects of several chromene derivatives. The study found that specific modifications to the chromene structure enhanced potency and selectivity against DPP-IV, suggesting a viable pathway for developing new antidiabetic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related derivatives, emphasizing substituent effects, physicochemical properties, and inferred biological activities.
Table 1: Structural and Functional Comparison of Chromene Carboxamide Derivatives
Key Comparisons
In contrast, the 4-methylphenyl substituent in sc-491810 may improve lipophilicity and membrane permeability. Thiazole vs. Methoxy Groups: The thiazol-2-yl carboxamide in the target compound offers hydrogen-bonding sites (NH and sulfur), whereas methoxy groups in increase solubility but reduce electrophilic reactivity.
Synthetic Accessibility
- The target compound’s synthesis likely follows pathways similar to , where diazonium coupling and cyclization are employed. Yields for analogous chromene derivatives range from 94–95% , suggesting efficient protocols for scaling.
Physicochemical Properties High melting points (~274–288°C) in sulfamoylphenyl analogs indicate strong intermolecular hydrogen bonding, a trait likely shared by the target compound due to its carboxamide and imino groups. The tetrahydrofuran-methyl group in sc-491810 may lower crystallinity compared to the rigid thiazole ring in the target compound.
Inferred Biological Activities Antifungal Potential: The 2,4-difluorophenyl group is common in antifungal agents (e.g., fluconazole derivatives), suggesting similar mechanisms for the target compound . Agrochemical Relevance: Structural similarity to N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine implies possible insecticidal or herbicidal activity.
Q & A
Q. What are the key steps in synthesizing (2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?
- Methodological Answer : Synthesis typically involves: (i) Condensation of a chromene-3-carboxylic acid derivative with 1,3-thiazol-2-amine under reflux in a polar aprotic solvent (e.g., DMF) . (ii) Formation of the imine bond via reaction of 2,4-difluoroaniline with a chromene carbonyl intermediate, optimized at 60–80°C under inert atmosphere . (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (>95%) .
Q. How is the stereochemistry (Z-configuration) of the imine group confirmed?
- Methodological Answer : Use NOESY or ROESY NMR to detect spatial proximity between the difluorophenyl proton (ortho-F) and the chromene C3 proton, confirming the Z-configuration . X-ray crystallography (e.g., SHELX refinement ) can resolve bond angles (C=N bond ~1.28 Å) and torsion angles (>150° for Z-configuration) .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign thiazole protons (δ 7.2–7.8 ppm) and chromene carbonyl carbon (δ ~165 ppm) .
- IR : Confirm imine (C=N stretch ~1600–1640 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) .
- HRMS : Validate molecular weight (theoretical MW: ~399.34 g/mol; [M+H]+ at m/z 400.35) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) while maintaining >80% yield .
- Catalysis : Use p-toluenesulfonic acid (10 mol%) to accelerate imine formation .
- Scale-Up : Employ continuous flow reactors for condensation steps to enhance reproducibility and reduce reaction time .
Data Contradiction : BenchChem reports 60–70% yields with DMF , but acetonitrile-based protocols achieve higher yields (80–85%) .
Q. How do structural modifications (e.g., fluorination, thiazole substitution) influence bioactivity?
- Methodological Answer : Conduct SAR studies :
- Fluorine : The 2,4-difluorophenyl group enhances lipophilicity (logP ~2.8) and membrane permeability, critical for cellular uptake .
- Thiazole : The 1,3-thiazol-2-yl moiety increases hydrogen-bonding potential (e.g., with kinase ATP pockets) .
Experimental Design : Compare IC50 values against analogs lacking fluorine or thiazole using kinase inhibition assays .
Q. How to resolve contradictions in reported solubility data?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and DMSO. Reported discrepancies (e.g., 0.1 mg/mL in PBS vs. 10 mg/mL in DMSO) arise from aggregation in aqueous buffers .
- Co-solvent Systems : Add 10% PEG-400 to PBS to improve solubility (up to 1.5 mg/mL) without altering bioactivity .
Q. What strategies validate target engagement in cellular assays?
- Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) upon compound binding .
- Fluorescence Polarization : Use labeled ATP analogs to quantify competitive binding in kinase assays (Kd ~50–100 nM) .
Data Analysis : Normalize to vehicle controls and validate with siRNA knockdown of putative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
